3-methyl-N-[3-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide
Description
Properties
IUPAC Name |
3-methyl-N-[3-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N6O/c1-16-4-2-6-19(14-16)24(31)26-20-7-3-5-18(15-20)21-8-9-22-27-28-23(30(22)29-21)17-10-12-25-13-11-17/h2-15H,1H3,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHEACQWFXXRFOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC=CC(=C2)C3=NN4C(=NN=C4C5=CC=NC=C5)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Methyl-N-[3-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide is a complex heterocyclic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article examines the biological activity of this compound, exploring its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound exhibits biological activity primarily through its interaction with various molecular targets. The proposed mechanisms include:
- Enzyme Inhibition : It has been found to inhibit enzymes such as carbonic anhydrase and cholinesterase. By binding to the active sites of these enzymes, it prevents their normal function, which is crucial for various physiological processes.
- Antimicrobial Activity : Research indicates that derivatives of triazolopyridazine structures show significant antimicrobial properties. For instance, compounds similar to this compound have demonstrated efficacy against Cryptosporidium parvum, a pathogen responsible for cryptosporidiosis .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by various structural modifications. Key findings from SAR studies include:
- Heteroaryl Substituents : The presence of heteroaryl groups significantly affects the potency against specific pathogens. For example, modifications to the triazolopyridazine head group have resulted in varying degrees of activity against C. parvum with EC50 values ranging from 0.17 μM to higher concentrations depending on the substituents used .
- Lipophilicity and Basicity : Variations in lipophilicity (logP) and basicity (pKa) have been shown to influence binding affinity to target enzymes and channels such as hERG, which is critical for cardiac safety in drug development .
Biological Activity Data Table
Case Studies
Several studies have explored the biological applications of compounds related to this compound:
- Cryptosporidiosis Treatment : A study demonstrated that triazolopyridazine derivatives exhibit promising anti-parasitic activity against C. parvum, highlighting their potential use in treating cryptosporidiosis in vulnerable populations such as children and immunocompromised individuals .
- Cardiotoxicity Assessment : Investigations into the cardiotoxic effects of these compounds revealed that while some exhibit potent antimicrobial effects, they also show potential cardiotoxicity through hERG channel inhibition at higher concentrations. This necessitates careful consideration during drug development .
Q & A
Basic: What are the critical reaction conditions for optimizing the synthesis of 3-methyl-N-[3-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide?
Methodological Answer:
Key parameters include:
- Temperature control : Pyridazine ring formation requires precise thermal regulation (e.g., 80–100°C for cyclocondensation) to avoid side reactions like over-oxidation or decomposition .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution efficiency during triazole coupling, while ethanol/water mixtures improve hydrazine intermediate stability .
- Catalyst use : Acidic (HCl) or basic (Et₃N) catalysts are critical for imine formation and cyclization steps. For example, triethylamine (5 mol%) accelerates coupling of benzamide precursors .
- Reaction monitoring : TLC (silica gel, ethyl acetate/hexane) and HPLC (C18 column, acetonitrile/water gradient) are essential to track intermediates and final product purity (>95%) .
Advanced: How to resolve low yields during the final coupling of the triazolo-pyridazine core with the benzamide moiety?
Methodological Answer:
Low yields often arise from steric hindrance or electronic deactivation. Strategies include:
- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 min at 120°C vs. 12 hr conventional heating) and improves regioselectivity for triazole formation .
- Protecting groups : Use tert-butoxycarbonyl (Boc) on the pyridinyl nitrogen to prevent undesired side reactions during benzamide coupling .
- Pre-activation of intermediates : Convert the pyridazine core to a reactive sulfonate ester (e.g., triflate) before nucleophilic aromatic substitution with the benzamide .
- Yield optimization : Screen Pd-based catalysts (e.g., Pd(PPh₃)₄) for cross-coupling steps, achieving >80% yield in model systems .
Basic: What analytical techniques are most reliable for confirming the molecular structure of this compound?
Methodological Answer:
- NMR spectroscopy : ¹H/¹³C NMR (DMSO-d₆) identifies aromatic protons (δ 7.2–8.6 ppm), methyl groups (δ 2.3–2.5 ppm), and amide protons (δ 10.1–10.3 ppm). 2D NMR (COSY, HSQC) resolves overlapping signals in the triazolo-pyridazine core .
- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺, calculated m/z 467.17) and fragments (e.g., loss of benzamide moiety, m/z 291.09) .
- X-ray crystallography : Resolves stereoelectronic effects (e.g., dihedral angles between pyridinyl and benzamide groups), critical for SAR studies .
Advanced: How to analyze discrepancies in bioassay data across different studies (e.g., IC₅₀ variability in kinase inhibition assays)?
Methodological Answer:
Contradictions often stem from assay conditions or compound stability:
- Assay standardization : Compare buffer pH (e.g., Tris-HCl vs. HEPES) and ATP concentrations (1 mM vs. 10 μM) to normalize kinase inhibition results .
- Metabolic stability testing : Use liver microsomes (human/rat) to assess if cytochrome P450-mediated degradation reduces apparent activity in cell-based assays .
- Orthogonal assays : Validate target engagement via SPR (surface plasmon resonance) for binding affinity (KD) and cellular thermal shift assays (CETSA) .
Basic: What functional groups in this compound are most reactive, and how to mitigate undesired side reactions?
Methodological Answer:
- Amide bond : Susceptible to hydrolysis under acidic/basic conditions. Use anhydrous solvents (e.g., THF) and avoid prolonged exposure to aqueous media during synthesis .
- Pyridinyl nitrogen : Prone to oxidation. Add antioxidants (e.g., BHT, 0.1% w/v) during purification .
- Triazole ring : Reactive toward electrophiles. Protect with acetyl groups during halogenation or sulfonation steps .
Advanced: How to design a robust SAR study for this compound’s derivatives targeting kinase inhibition?
Methodological Answer:
- Core modifications : Synthesize analogs with pyridazine replaced by pyrimidine or pyridine to assess ring size/electronic effects on ATP-binding pocket interactions .
- Substituent screening : Test methyl (electron-donating) vs. trifluoromethyl (electron-withdrawing) groups at the benzamide para-position to modulate potency .
- 3D-QSAR modeling : Use CoMFA (Comparative Molecular Field Analysis) to correlate steric/electrostatic fields with IC₅₀ values from kinase panel data .
Basic: How to ensure reproducibility in biological activity assays for this compound?
Methodological Answer:
- Cell line validation : Use STR profiling to confirm identity (e.g., HEK293 vs. HeLa) and passage number (<20) .
- DMSO stock solutions : Limit freeze-thaw cycles (<3) and store at −80°C to prevent aggregation .
- Positive controls : Include staurosporine (broad kinase inhibitor) or imatinib (ABL1 inhibitor) to benchmark assay performance .
Advanced: What computational strategies predict off-target interactions for this compound?
Methodological Answer:
- Molecular docking : Use AutoDock Vina to screen against the human kinome (e.g., PDB entries 4XTL, 3QR8) to prioritize kinases for experimental validation .
- Machine learning : Train a Random Forest model on ChEMBL bioactivity data to predict ADMET properties and toxicity risks .
- Binding free energy calculations : Perform MM-GBSA on MD simulations (AMBER) to rank binding affinities for homologous targets .
Basic: What are the storage conditions to maintain compound stability?
Methodological Answer:
- Solid state : Store at −20°C under argon in amber vials to prevent photodegradation and oxidation .
- Solution phase : Use deuterated DMSO for NMR studies; avoid aqueous buffers with pH >8 to prevent amide hydrolysis .
Advanced: How to address low solubility in aqueous buffers for in vivo studies?
Methodological Answer:
- Prodrug design : Introduce phosphate or PEGylated groups at the pyridazine nitrogen to enhance hydrophilicity .
- Nanoparticle formulation : Encapsulate in PLGA nanoparticles (100–200 nm diameter) for sustained release and improved bioavailability .
- Co-solvent systems : Use 10% Cremophor EL/ethanol (1:1 v/v) for intravenous administration in rodent models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
